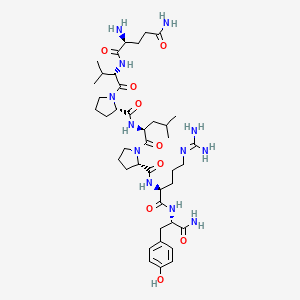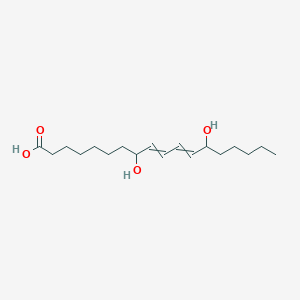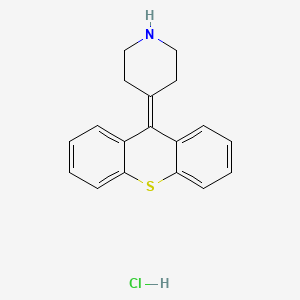![molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9](/img/structure/B14261966.png)
7,7-Dimethylspiro[4.5]decane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethylspiro[45]decane-1,4-dione is a polycyclic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a spiro linkage between two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dimethylspiro[4.5]decane: A similar spirocyclic compound with different functional groups.
Spiro[4.5]decan-7-one: Another spirocyclic compound with a ketone group at a different position.
Uniqueness
7,7-Dimethylspiro[4.5]decane-1,4-dione is unique due to the presence of two ketone groups at specific positions, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct spatial properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
156968-57-9 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
9,9-dimethylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3 |
Clave InChI |
WILVGFZBSAMEGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1)C(=O)CCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


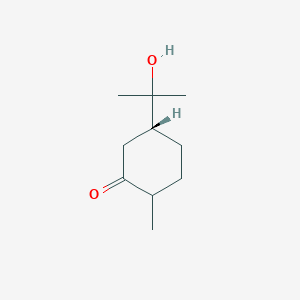
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
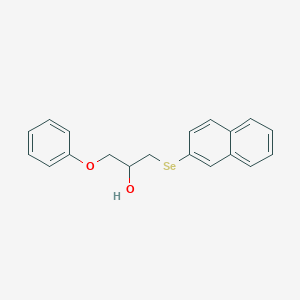
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
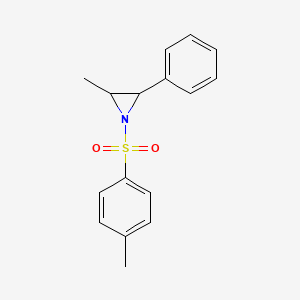
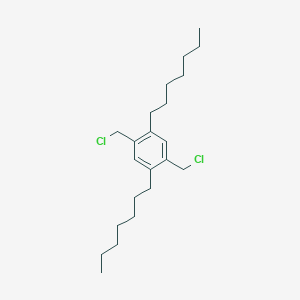
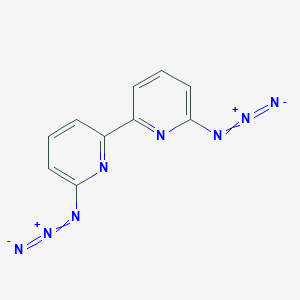
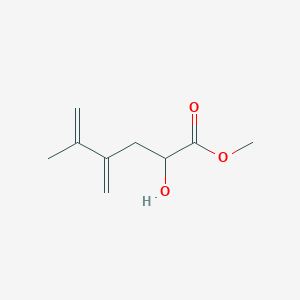
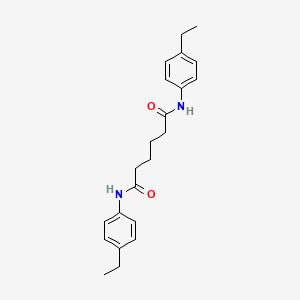
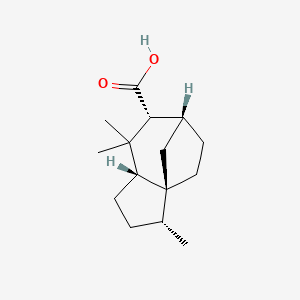
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
